4-(Difluoromethoxy)-3-ethoxybenzaldehyde
Overview
Description
4-(Difluoromethoxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-3-ethoxybenzaldehyde typically involves the introduction of difluoromethoxy and ethoxy groups onto a benzaldehyde scaffold. One common method involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with difluoromethylating agents under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity. The choice of solvents and reaction conditions is also optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 4-(Difluoromethoxy)-3-ethoxybenzoic acid.
Reduction: 4-(Difluoromethoxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its efficacy as a drug candidate .
Comparison with Similar Compounds
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde
- 4-(Difluoromethoxy)-3-cyclopropylmethoxybenzaldehyde
Comparison: 4-(Difluoromethoxy)-3-ethoxybenzaldehyde is unique due to the presence of both difluoromethoxy and ethoxy groups, which can impart distinct chemical and physical properties compared to its analogs. These properties may include differences in reactivity, solubility, and biological activity .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-ethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRYHZYEFPCQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351206 | |
Record name | 4-(difluoromethoxy)-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-73-2 | |
Record name | 4-(difluoromethoxy)-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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